molecular formula C10H14ClNO B13034475 1-(3-Chlorophenyl)-3-methoxypropan-1-amine

1-(3-Chlorophenyl)-3-methoxypropan-1-amine

Cat. No.: B13034475
M. Wt: 199.68 g/mol
InChI Key: UNFNYKYDHVGZTE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-methoxypropan-1-amine is a secondary amine featuring a 3-chlorophenyl group and a methoxypropyl chain. For example, 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride (BD00947110) is a closely related compound with a 4-chloro substitution, synthesized in 95% purity and available in various quantities . The 3-chloro isomer likely shares similar reactivity patterns but may exhibit distinct electronic and steric effects due to the halogen's position.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-methoxypropan-1-amine

InChI

InChI=1S/C10H14ClNO/c1-13-6-5-10(12)8-3-2-4-9(11)7-8/h2-4,7,10H,5-6,12H2,1H3

InChI Key

UNFNYKYDHVGZTE-UHFFFAOYSA-N

Canonical SMILES

COCCC(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-methoxypropan-1-amine typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(3-chlorophenyl)-2-nitropropane. The final step involves the reduction of the nitro group to an amine group, resulting in the formation of 1-(3-Chlorophenyl)-3-methoxypropan-1-amine .

Industrial Production Methods: In an industrial setting, the production of 1-(3-Chlorophenyl)-3-methoxypropan-1-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation reactions, and advanced purification techniques like recrystallization and chromatography are used to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-methoxypropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Chlorophenyl)-3-methoxypropan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Its effects are mediated through binding to receptors or enzymes, leading to changes in their activity and subsequent physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Chlorophenyl Position Variations
  • Its molecular weight (236.14 g/mol) and hydrochloride salt form improve solubility .
  • 1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine (C₁₀H₁₃ClN): Replacing the methoxypropyl chain with a cyclopropane ring increases rigidity, which may alter pharmacokinetic properties such as metabolic stability .
Methoxy Group Variations
  • 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) (C₁₁H₁₇NO·HCl): This methoxy-substituted amphetamine analog has a molecular weight of 179.26 g/mol and 99.9% purity. Its methoxy group at the 3-position enhances lipophilicity compared to the chlorophenyl group, likely influencing central nervous system (CNS) penetration .

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability
  • The 3-chlorophenyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to methoxy-substituted analogs like 3-MeOMA (logP ~1.8). This difference may enhance membrane permeability but reduce aqueous solubility .
  • 1-(3-Chlorophenyl)-N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]propan-1-amine (C₁₆H₂₀ClNOS): The addition of a methylsulfanylmethyl-furan moiety increases molecular weight (309.85 g/mol) and introduces sulfur-based metabolic pathways, which could affect clearance rates .
Stereochemical Considerations
  • (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride (C₁₀H₁₃ClN·HCl): The stereospecific methyl branch in this compound highlights the importance of chirality in pharmacological activity, a factor that may also apply to the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Estimated) Notable Properties
1-(3-Chlorophenyl)-3-methoxypropan-1-amine C₁₀H₁₄ClNO 199.68 3-Cl, methoxypropyl ~2.8 High lipophilicity
1-(4-Chlorophenyl)-3-methoxypropan-1-amine C₁₀H₁₅Cl₂NO 236.14 4-Cl, methoxypropyl ~2.5 Hydrochloride salt improves solubility
3-MeOMA (HCl salt) C₁₁H₁₇NO·HCl 215.72 3-MeO, methylamphetamine backbone ~1.8 99.9% purity, CNS activity
1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine C₁₀H₁₃ClN 181.67 Cyclopropane ring, N-methyl ~2.3 Rigid structure

Biological Activity

1-(3-Chlorophenyl)-3-methoxypropan-1-amine, a compound with significant potential in pharmacological applications, has been studied for its biological activities, particularly in the context of cancer treatment and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(3-Chlorophenyl)-3-methoxypropan-1-amine can be represented as follows:

C10H12ClNO\text{C}_{10}\text{H}_{12}\text{Cl}\text{N}\text{O}

This compound features a chlorophenyl group and a methoxy group, which are critical for its biological activity. The presence of these functional groups may influence its interaction with biological targets.

Research indicates that 1-(3-Chlorophenyl)-3-methoxypropan-1-amine exhibits various mechanisms of action:

  • Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, related compounds have demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7), suggesting that this compound may also possess similar properties .
  • Neurotransmitter Modulation : The compound has been implicated in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in treating mood disorders or neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds provide insights into how modifications to the chemical structure can enhance biological activity:

CompoundModificationIC50 (μM)Activity
1Parent compound-Baseline
2Methylation at amine α-carbon0.010Increased potency against H. pylori
3Additional methylene unit0.023Enhanced activity with reduced cytotoxicity
4Fluorination-Improved metabolic stability

These modifications highlight the importance of specific structural features in enhancing the therapeutic efficacy while minimizing toxicity.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Anticancer Studies : In a study examining various chalcone derivatives, it was found that modifications similar to those present in 1-(3-Chlorophenyl)-3-methoxypropan-1-amine resulted in significant cytotoxic effects on cancer cell lines, indicating a promising avenue for further research into its anticancer properties .
  • Neuropharmacological Effects : Another investigation into compounds affecting serotonin pathways noted that similar amine derivatives could modulate mood and anxiety behaviors in animal models, suggesting potential applications for treating psychiatric disorders.

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